
MirabegronN-Carbamoylglucuronide
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Overview
Description
Mirabegron is a selective β3-adrenoreceptor agonist approved for the treatment of overactive bladder (OAB), targeting symptoms such as urgency, urinary incontinence, and increased micturition frequency . Unlike anticholinergic agents, mirabegron avoids antagonizing muscarinic receptors, thereby reducing side effects like dry mouth and constipation . Clinical trials demonstrate its efficacy in reducing daily incontinence episodes (mean reduction: 1.6–1.9 episodes) and improving health-related quality of life .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Mirabegron N-carbamoylglucuronide involves the glucuronidation of Mirabegron. This process typically occurs in the liver, where enzymes such as uridine 5’-diphosphate-glucuronosyltransferases (UGTs) catalyze the reaction. The specific UGT isoforms responsible for this glucuronidation are UGT1A3 and UGT1A8 .
Industrial Production Methods
Industrial production of Mirabegron N-carbamoylglucuronide is not commonly practiced as it is primarily a metabolite formed in vivo. the synthesis of Mirabegron itself involves several steps, including the use of intermediates such as ®-styrene epoxide and 2-(4-nitrophenyl)ethanamine hydrochloride .
Chemical Reactions Analysis
Types of Reactions
Mirabegron N-carbamoylglucuronide undergoes several types of chemical reactions, including:
Glucuronidation: The primary reaction forming this compound from Mirabegron.
Hydrolysis: Potential breakdown of the glucuronide conjugate back to Mirabegron and glucuronic acid.
Common Reagents and Conditions
Glucuronidation: Catalyzed by UGT enzymes in the presence of uridine 5’-diphosphate-glucuronic acid.
Hydrolysis: Can occur under acidic or basic conditions, often facilitated by enzymes such as beta-glucuronidase.
Major Products Formed
From Glucuronidation: Mirabegron N-carbamoylglucuronide.
From Hydrolysis: Mirabegron and glucuronic acid.
Scientific Research Applications
Pharmacokinetics and Metabolism
The pharmacokinetic profile of mirabegron indicates that it undergoes extensive metabolism in the liver, primarily through glucuronidation. Studies have identified M13 as a significant metabolite, which retains some activity at β3-adrenergic receptors but is considerably less potent than the parent compound . Understanding the pharmacokinetics of this metabolite is essential for assessing its therapeutic efficacy and safety.
Table 1: Key Pharmacokinetic Parameters of Mirabegron and Its Metabolites
Parameter | Mirabegron | M13 (N-Carbamoylglucuronide) |
---|---|---|
Half-life | ~50 hours | Not extensively studied |
Bioavailability | ~27% (oral) | Not applicable |
Primary route of excretion | Renal | Renal |
Active receptor interaction | β3-adrenergic | Weaker interaction |
Treatment of Overactive Bladder
Mirabegron has been established as an effective treatment for OAB. A retrospective study indicated that patients on mirabegron demonstrated greater adherence and longer persistence on treatment compared to those on traditional antimuscarinics like tolterodine . This suggests that not only does mirabegron provide symptomatic relief, but its metabolic profile may also contribute to improved patient outcomes.
Case Studies
- Long-term Efficacy : A longitudinal observational study involving nearly 22,000 patients showed that those treated with mirabegron had a median time-to-discontinuation significantly longer than those on antimuscarinics. This highlights the potential of M13 in maintaining therapeutic effects over extended periods .
- Safety Profile : In clinical settings, mirabegron has been associated with fewer side effects compared to traditional therapies. The different metabolic pathways may play a role in this improved safety profile .
Future Research Directions
While current findings underscore the importance of Mirabegron N-Carbamoylglucuronide in clinical applications, further research is necessary to elucidate its full pharmacological potential. Investigating its role in other conditions related to bladder dysfunction could expand its therapeutic applications.
Mechanism of Action
Mirabegron N-carbamoylglucuronide itself does not have a direct pharmacological action. Instead, it is a metabolite formed from Mirabegron, which acts as a beta-3 adrenergic receptor agonist. Mirabegron activates beta-3 adrenergic receptors in the bladder, leading to relaxation of the detrusor smooth muscle during the storage phase of the urinary bladder fill-void cycle. This increases bladder capacity and alleviates symptoms of overactive bladder .
Comparison with Similar Compounds
Comparison with Anticholinergic Agents
Efficacy and Tolerability
Mirabegron shows comparable efficacy to anticholinergics like tolterodine and solifenacin but with superior tolerability. In phase III trials, mirabegron 50 mg reduced daily incontinence episodes by 1.9, similar to tolterodine 4 mg (1.8 episodes), but with significantly lower rates of dry mouth (0.9% vs. 9.5%) and constipation (1.6% vs. 2%) . A randomized trial comparing solifenacin (5 mg), mirabegron (50 mg), and their combination reported "good" response rates of 63.33%, 76.66%, and 86.66%, respectively, highlighting mirabegron’s standalone efficacy and synergistic benefits in combination therapy .
Comparison with Other β3-Adrenoreceptor Agonists
Vibegron
Vibegron, a newer β3 agonist, demonstrates faster onset of action, with significant reductions in total incontinence episodes at week 4 compared to mirabegron (25 mg: Δ = -0.7, 50 mg: Δ = -0.6; p < 0.05) . At 52 weeks, vibegron shows greater improvements in volume voided (Δ = +25 mL vs. mirabegron 50 mg; p < 0.05) and persistence rates (median 171 vs. 128 days; p < 0.001) .
Preclinical β3 Agonists (CL-316,243 and Isoproterenol)
In colorectal cancer models, mirabegron’s antitumor effects (tumor growth inhibition: ~40%) mirror those of CL-316,243 (β3-specific) and isoproterenol (non-specific β-AR agonist), all mediated via β3-induced adipose tissue browning .
Combination Therapies
Combining mirabegron with solifenacin enhances efficacy, achieving an 86.66% response rate versus 76.66% for mirabegron monotherapy (p < 0.05) . This synergy is attributed to dual mechanisms: β3-mediated bladder relaxation and anticholinergic-driven detrusor inhibition.
Efficacy in Specific Populations
Elderly Patients (≥80 Years)
Constipation rates remain low (1.6%), aligning with younger cohorts .
Neurogenic Lower Urinary Tract Dysfunction (NLUTD)
In spinal cord injury and multiple sclerosis patients, mirabegron improves bladder capacity (Δ = +72 mL) and reduces incontinence episodes (Δ = -1.3/day) without elevating post-void residual volume .
Tables
Table 1. Response Rates of Mirabegron, Solifenacin, and Combination Therapy
Treatment Group | Good Response Rate | Bad/No Response Rate |
---|---|---|
Solifenacin (5 mg) | 63.33% | 36.66% |
Mirabegron (50 mg) | 76.66% | 23.33% |
Solifenacin + Mirabegron | 86.66% | 13.33% |
Table 2. Comparative Efficacy of Vibegron vs. Mirabegron
Endpoint | Vibegron (Δ) | Mirabegron 50 mg (Δ) | p-Value |
---|---|---|---|
Total Incontinence (Week 4) | -1.8 | -1.1 | <0.05 |
Volume Voided (Week 52) | +25 mL | +15 mL | <0.05 |
Median Persistence | 171 days | 128 days | <0.001 |
Table 3. Adverse Event Rates: Mirabegron vs. Tolterodine
Adverse Event | Mirabegron 50 mg | Tolterodine 4 mg |
---|---|---|
Dry Mouth | 0.9% | 9.5% |
Constipation | 1.6% | 2.0% |
Hypertension | 6.1% | 4.9% |
Sources:
Q & A
Basic Research Questions
Q. What analytical methodologies are recommended for quantifying Mirabegron N-Carbamoylglucuronide in pharmacokinetic studies?
- Methodological Answer: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying metabolites like Mirabegron N-Carbamoylglucuronide. Ensure calibration curves are validated against reference standards compliant with regulatory guidelines (e.g., USP/EP). Stability testing under varying pH and temperature conditions is critical to avoid degradation artifacts .
- Key Considerations: Include data on intra- and inter-day precision, recovery rates, and limits of detection/quantification. Cross-validate results with in vitro hepatic microsomal assays to confirm metabolic pathways .
Q. How does CYP2D6/CYP3A4 polymorphism influence the pharmacokinetics of Mirabegron and its metabolites?
- Methodological Answer: Conduct genotyping of CYP2D6/CYP3A4 in study cohorts using PCR-based methods. Compare plasma concentration-time profiles (AUC, Cmax) between extensive and poor metabolizers. For example, CYP2D6 poor metabolizers exhibit 16–17% higher exposure to Mirabegron, necessitating dose adjustments in pharmacogenomic studies .
- Data Integration: Use population pharmacokinetic models to account for covariates like age, renal function, and concurrent CYP3A4 inhibitors (e.g., ketoconazole) .
Q. What experimental designs are optimal for assessing drug-drug interactions involving Mirabegron N-Carbamoylglucuronide?
- Methodological Answer: Employ a crossover design with healthy volunteers or in vitro hepatocyte models. Test co-administration with CYP3A4 inhibitors (e.g., clarithromycin) or β-blockers (e.g., propranolol) to evaluate competitive metabolism and cardiovascular safety. Monitor changes in QT intervals and blood pressure .
Advanced Research Questions
Q. How do cardiovascular outcomes compare between Mirabegron and antimuscarinics in long-term observational studies?
- Methodological Answer: Use propensity score-matched cohort designs with large databases (e.g., Truven MarketScan). Define endpoints as MACE (Major Adverse Cardiovascular Events), AMI (Acute Myocardial Infarction), and stroke. Adjust for confounders like smoking, obesity, and prior cardiovascular history. For example, a multinational study found no increased risk of AMI (HR 0.48–0.57) or stroke in Mirabegron users vs. oxybutynin .
- Contradictions: While short-term trials show minimal blood pressure changes (<1 mmHg), post-marketing surveillance in high-risk populations (e.g., severe HFrEF) may reveal divergent outcomes, necessitating stratified analyses .
Q. What methodological pitfalls arise when replicating safety studies like the FDA’s Mini-Sentinel report on Mirabegron?
- Methodological Answer: Replicate studies using common data models (CDMs) and protocol alignment to ensure comparability. For example, the Mini-Sentinel replication in IMS PharMetrics and Truven MarketScan required rigorous PS (propensity score) decile stratification to address confounding by indication. Non-convergence in PS matching (e.g., NA outcomes) highlights the need for sensitivity analyses .
- Lessons Learned: Publicly available analysis modules (e.g., R or SAS scripts) improve transparency but require validation against original protocol parameters .
Q. How can indirect treatment comparisons (ITCs) resolve contradictions in efficacy between Mirabegron and newer β3-agonists like Vibegron?
- Methodological Answer: Perform ITCs using Bucher frameworks or network meta-analyses with placebo/tolterodine as common comparators. For instance, Vibegron showed superior reduction in incontinence episodes at Week 4 (p<0.05) vs. Mirabegron 25/50 mg, but no difference in micturition frequency. Use anchor-based methods to harmonize endpoints across trials (e.g., volume voided, validated OAB-q scores) .
- Limitations: Heterogeneity in trial designs (e.g., 12-week vs. 52-week follow-ups) complicates time-to-event analyses. Prespecify subgroup analyses for elderly populations (>65 years) where tolerability data favor Mirabegron .
Q. What experimental evidence is critical for defending patent claims on Mirabegron formulations in litigation?
- Methodological Answer: Include stability data (e.g., photo-stability under ICH Q1B conditions) and crystallization parameters (e.g., β-form crystal characterization via XRD) in patent specifications. Courts scrutinize whether post-filing experimental data (e.g., preservation stability at 40°C/75% RH) align with the original claims. Legal counsel should preapprove study designs to avoid exclusion of critical data .
Q. Key Recommendations
- For pharmacokinetic studies, prioritize LC-MS/MS with cross-validation against in vitro models .
- In cardiovascular safety analyses, use PS matching and sensitivity testing to address residual confounding .
- Legal and regulatory submissions require preemptive integration of stability and crystallization data into patent claims .
Properties
Molecular Formula |
C28H32N4O10S |
---|---|
Molecular Weight |
616.6 g/mol |
IUPAC Name |
6-[2-[4-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]phenyl]ethyl-(2-hydroxy-2-phenylethyl)carbamoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C28H32N4O10S/c29-27-31-18(14-43-27)12-20(34)30-17-8-6-15(7-9-17)10-11-32(13-19(33)16-4-2-1-3-5-16)28(40)42-26-23(37)21(35)22(36)24(41-26)25(38)39/h1-9,14,19,21-24,26,33,35-37H,10-13H2,(H2,29,31)(H,30,34)(H,38,39) |
InChI Key |
IJLOKJZIHTWZDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CN(CCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O |
Origin of Product |
United States |
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